molecular formula C18H27N3O B5301951 N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide

N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide

Katalognummer B5301951
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: YXICXJPOVDQMAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, also known as CPP-115, is a small molecule drug that has been developed as a potential treatment for a variety of neurological disorders. It is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. CPP-115 has been shown to be effective in preclinical studies for the treatment of addiction, epilepsy, and other neurological disorders.

Wirkmechanismus

N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA-AT, this compound increases the levels of GABA in the brain, which can have a calming and antiepileptic effect. In addition, this compound has been shown to modulate the activity of the dopamine system, which may be responsible for its effects on addiction.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can have a calming and antiepileptic effect. In addition, it has been shown to modulate the activity of the dopamine system, which may be responsible for its effects on addiction. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has several advantages for use in lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier, making it useful for studying neurological disorders. In addition, it has a low toxicity profile and is well-tolerated in animal models. However, one limitation of this compound is that it has a short half-life, which may limit its effectiveness in some experiments.

Zukünftige Richtungen

There are several future directions for research on N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide. One area of interest is its potential use in the treatment of addiction. This compound has been shown to be effective in animal models of addiction, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of refractory epilepsy. This compound has been shown to have antiepileptic properties, and further research is needed to determine its effectiveness in humans. Finally, this compound may have potential use in the treatment of other neurological disorders, such as Parkinson's disease, and further research is needed to explore its potential in these areas.

Synthesemethoden

N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide is synthesized by reacting N-cyclopentyl-2-aminoacetamide with 4-(2-methylphenyl)piperazine in the presence of acetic acid and acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Wissenschaftliche Forschungsanwendungen

N-cyclopentyl-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide has been the subject of extensive research in the field of neuroscience. It has been shown to be effective in animal models of addiction, including cocaine and nicotine addiction. In addition, it has been shown to have antiepileptic properties and may be useful in the treatment of refractory epilepsy. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.

Eigenschaften

IUPAC Name

N-cyclopentyl-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-15-6-2-5-9-17(15)21-12-10-20(11-13-21)14-18(22)19-16-7-3-4-8-16/h2,5-6,9,16H,3-4,7-8,10-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXICXJPOVDQMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.